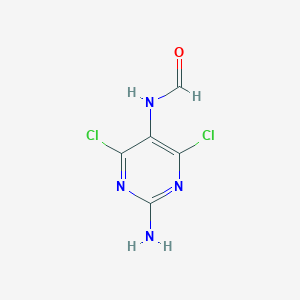

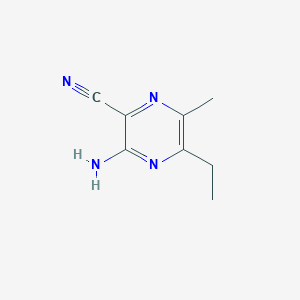

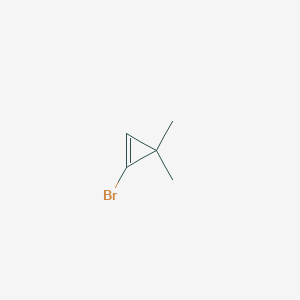

![molecular formula C18H22O5 B025237 Bis[2-(4-methoxyphenoxy)ethyl] Ether CAS No. 104104-12-3](/img/structure/B25237.png)

Bis[2-(4-methoxyphenoxy)ethyl] Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis of Bis(imino)pyridine Iron Complexes : Bis(imino)pyridine iron complexes with ether backbone substituents, including the methoxy derivative, have been studied. The methoxy derivative was found to be inactive for ethylene polymerization, but other bulky phenoxide or thioether derivatives showed high activities (Smit et al., 2004).

Molecular Structure Analysis

- Hydrogen-Bonded Assemblages in Derivatives : Studies on derivatives of 2,6-bis(hydroxymethyl)phenol with various para substituents, including a methoxy group, revealed hydrogen-bonding networks and possible weak inter-sheet pi-pi interactions (Masci & Thuéry, 2002).

Chemical Reactions and Properties

- Oxidation of Aromatic Alcohols : Bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols into aromatic carboxylic acids and ketones using atmospheric dioxygen was demonstrated to be eco-friendly and efficient (Liu et al., 2018).

- Thermal Rearrangement of Ethyl 4-Methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate : This compound undergoes skeletal rearrangement at high temperatures, forming various products from a common intermediate (Bradbury et al., 1981).

Physical Properties Analysis

- Inert Ethereal Organic Solvent : Bis(2-methoxyethyl) ether is characterized as an inert ethereal organic solvent, primarily used as a solvent in organometallic synthesis (Gad, 2014).

Chemical Properties Analysis

- Genetic Effects : Studies have shown that related compounds like 2-methoxyethanol and bis(2-methoxyethyl)ether can have genetic effects, particularly influencing male reproductive cells at higher concentrations (Mcgregor et al., 1983).

- Oxidation Products and Crystal Structure : The oxidation of certain phenolic compounds in alcoholic solvents leads to benzylic ethers with interesting crystal structures and potential as intermediates for other syntheses (Jurd & Wong, 1981).

Applications De Recherche Scientifique

Polymerization Catalysts

The effects of ether and thioether backbone substituents on the polymerization behavior of ethylene have been studied using bis(imino)pyridine iron complexes. These studies revealed that certain derivatives, including those related to methoxyphenyl groups, can significantly influence the activity of catalyst systems for ethylene polymerization. Bulky phenoxides or thioether derivatives, by comparison, show high activities, highlighting the importance of the methoxy group's positioning and its impact on catalytic performance (Smit et al., 2004).

Electrochromic Devices

Research into electrochromic materials has led to the development of novel devices using triphenylamine-containing ambipolar materials with ether linkages. These materials, including derivatives with bis(4-methoxyphenyl)amino groups, have been fabricated into electrochromic devices demonstrating superior performance in terms of driving voltage, switching time, and stability compared to previous designs (Huang et al., 2017).

Organometallic Synthesis

Bis(2-methoxyethyl) ether serves as an inert ethereal organic solvent with excellent solvating properties, widely used in organometallic synthesis. Its role as a solvent and anhydrous reaction medium is crucial for facilitating various chemical reactions, though its direct relation to Bis[2-(4-methoxyphenoxy)ethyl] Ether may be less pronounced in this context (Gad, 2014).

Polymerization of Ethylene

Studies on bis(phenoxy-ether) titanium complexes as catalysts for ethylene polymerization have shown that these complexes, in combination with cocatalysts, can act as highly active single-site catalysts. They offer activities comparable to other high-performance systems and produce very high molecular weight polyethylenes, showcasing the utility of ether-containing ligands in polymerization processes (Suzuki et al., 2004).

Solubility in Supercritical Carbon Dioxide

Research into the solubility of compounds in supercritical carbon dioxide (scCO2) has been conducted, focusing on the effects of end groups, molecular weight, and size. Modifications to compounds, such as bis(2-hydroxyethyl)ether, have been explored, providing insights into solubility behavior and potential applications in scCO2 as a solvent (Chang et al., 2012).

Propriétés

IUPAC Name |

1-methoxy-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-19-15-3-7-17(8-4-15)22-13-11-21-12-14-23-18-9-5-16(20-2)6-10-18/h3-10H,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXHXSKQHBJNPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347991 |

Source

|

| Record name | Bis[2-(4-methoxyphenoxy)ethyl] Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[2-(4-methoxyphenoxy)ethyl] Ether | |

CAS RN |

104104-12-3 |

Source

|

| Record name | Bis[2-(4-methoxyphenoxy)ethyl] Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

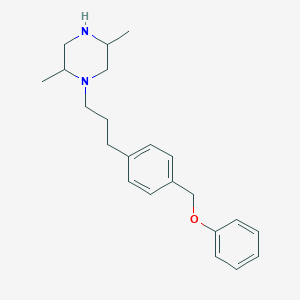

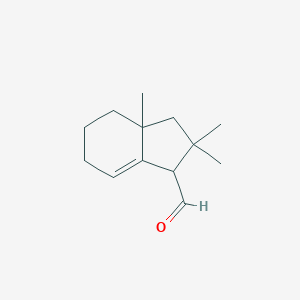

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)

![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)